N-(4-butylphenyl)-3-ethoxypropanamide
Description
N-(4-butylphenyl)-3-ethoxypropanamide is a synthetic amide derivative characterized by a 4-butylphenyl group attached to a propanamide backbone with an ethoxy substituent at the third carbon. The absence of aromatic heterocycles or complex ring systems distinguishes it from many analogs discussed in the literature .
Properties
Molecular Formula |
C15H23NO2 |
|---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
N-(4-butylphenyl)-3-ethoxypropanamide |
InChI |
InChI=1S/C15H23NO2/c1-3-5-6-13-7-9-14(10-8-13)16-15(17)11-12-18-4-2/h7-10H,3-6,11-12H2,1-2H3,(H,16,17) |
InChI Key |
CBZYAVPWYFAXRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CCOCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-3-ethoxypropanamide typically involves the reaction of 4-butylaniline with 3-ethoxypropionyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-3-ethoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-(4-butylphenyl)-3-ethoxypropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or a precursor to drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-3-ethoxypropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
Structural and Functional Group Variations
(a) Ethyl 2-[3-(4-Benzoylphenylamino)-3-oxopropanamido]-4-phenylbutanoate (Compound 5, )
- Key Features: Benzoylphenyl group, ester linkage, phenylbutanoate backbone.
- The ester linkage may confer faster metabolic degradation than the amide bond in N-(4-butylphenyl)-3-ethoxypropanamide .
(b) Thiophene Sulfonamide Derivatives ()
- Examples : Compounds 15c, 15d, 22, 23.
- Key Features : Thiophene sulfonamide core, ethynyl-4-butylphenyl substituents, indole/benzothiophene side chains.
- Comparison: The sulfonamide group increases polarity and hydrogen-bonding capacity, likely improving water solubility but reducing membrane permeability compared to the ethoxypropanamide group.
(c) Thiazolidinone Derivatives (C1-C6, )
- Key Features: Thiazolidinone ring, thiophen-2-ylmethylidene substituents, 4-butylphenyl groups.
- Comparison: The thiazolidinone ring confers diverse bioactivities (e.g., antidiabetic, anti-inflammatory), which are absent in the target compound. Genotoxicity studies showed safety up to 1 mM, a benchmark for future evaluations of this compound .
(d) N-Benzyl-3-(4-methoxyphenyl)propanamide (3h, )
- Key Features : Benzyl group, methoxyphenyl substituent.
- The benzyl group may enhance aromatic interactions in target binding, a feature absent in the butylphenyl analog .
(e) Tetrazole-Containing Propanamide (CAS 483995-87-5, )
- Key Features : Tetrazole ring, ethoxyphenyl group.
- Comparison : The tetrazole ring enhances hydrogen-bond acceptor capacity, improving bioavailability but introducing synthetic complexity. The target compound’s simpler structure may offer easier scalability .
Physicochemical and Pharmacokinetic Properties
Notes:
- The target compound’s lower molecular weight and moderate LogP suggest balanced solubility and permeability.
- Sulfonamide and tetrazole derivatives exhibit higher polarity but may face challenges in blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
